molecular formula C9H9NO3 B12329049 2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl-

2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl-

Cat. No.: B12329049
M. Wt: 179.17 g/mol
InChI Key: BJPVPEJFSCEWIH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano-fused heterocyclic family, characterized by a bicyclic structure comprising a pyran ring fused to a pyridine moiety. The core features include:

  • 2H-Pyrano[3,2-c]pyridine backbone: A six-membered oxygen-containing pyran ring fused at positions 3 and 2-c to a pyridine ring.
  • Substituents: A methyl group at position 4 and dione functionalities at positions 2 and 3.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-methyl-6,8a-dihydro-4aH-pyrano[3,2-c]pyridine-2,5-dione

InChI

InChI=1S/C9H9NO3/c1-5-4-7(11)13-6-2-3-10-9(12)8(5)6/h2-4,6,8H,1H3,(H,10,12)

InChI Key

BJPVPEJFSCEWIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2C1C(=O)NC=C2

Origin of Product

United States

Preparation Methods

Catalytic Cyclization of Functionalized Precursors

A prominent route to this compound involves the intramolecular cyclization of α,β-unsaturated carbonyl intermediates. For instance, ethyl 3-oxo-3-phenylpropanoate reacts with 4-hydroxycoumarin derivatives under solvent-free conditions in the presence of ammonium salts or aminocrotonates. The reaction proceeds via a Knoevenagel condensation to form the α,β-unsaturated ketone, followed by nucleophilic attack of the hydroxyl group on the carbonyl carbon, culminating in cyclization (Figure 1).

Key Conditions :

  • Catalyst : Piperidine (10 mol%)
  • Temperature : 80–100°C
  • Yield : 65–78%

This method benefits from atom economy and avoids toxic solvents but requires precise control of reaction time to prevent over-oxidation.

Multi-Component Reactions (MCRs)

Multi-component reactions offer a streamlined approach to construct the pyrano[3,2-c]pyridine core. A representative protocol involves the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one , malononitrile, and aromatic aldehydes in the presence of SBA-Pr-SO3H (a mesoporous solid acid catalyst). The reaction mechanism entails:

  • Knoevenagel adduct formation between the aldehyde and malononitrile.
  • Michael addition of the pyridinone to the adduct.
  • Tautomerization and cyclization to form the dione moiety.

Optimized Parameters :

  • Solvent : Ethanol/water (1:1 v/v)
  • Catalyst loading : 9 mol%
  • Reaction time : 2–4 hours
  • Yield : 85–93%

This method is notable for its scalability and compatibility with diverse aldehydes, enabling the synthesis of analogues for structure-activity studies.

Palladium-Catalyzed Cross-Coupling and Cyclization

A sophisticated route employs Sonogashira coupling to install alkyne functionalities, followed by oxidative cyclization. For example, bromoalkyne intermediates (e.g., 4a-n ) undergo coupling with propargyl amines under PdCl2(PPh3)2/CuI catalysis, yielding ynamides that cyclize upon treatment with trifluoroacetic acid (TFA).

Typical Procedure :

  • Sonogashira coupling :
    • Substrate: Bromoalkyne (1.1 equiv)
    • Catalyst: PdCl2(PPh3)2 (2 mol%), CuI (5 mol%)
    • Base: i-Pr2NH
    • Yield: 75–88%
  • Cyclization :
    • Reagent: TFA (5 equiv)
    • Solvent: Dichloromethane
    • Yield: 68–82%

This method allows precise control over substituents but requires inert conditions and costly catalysts.

Hydrogenation and Lactonization

Reductive cyclization of nitro precursors provides an alternative pathway. For instance, 3-nitro-4-hydroxy-6-methylpyridin-2(1H)-one is reduced with Sn/HCl to the corresponding amine, which undergoes lactonization in acidic media.

Critical Steps :

  • Reduction : Sn metal, HCl (conc.), 130°C, 1 hour (Yield: 70%)
  • Lactonization : Acetic anhydride, reflux, 2 hours (Yield: 65%)

This method is advantageous for introducing amino groups but suffers from harsh reaction conditions.

Enzymatic and Green Chemistry Approaches

Emerging strategies utilize lipases or ionic liquids to catalyze cyclization under mild conditions. For example, Candida antarctica lipase B (CAL-B) facilitates the ring-closing of keto-esters in phosphate-buffered saline (PBS) at 37°C.

Advantages :

  • Solvent : Water
  • Catalyst reuse : 5 cycles without significant loss
  • Yield : 60–72%

While environmentally friendly, enzymatic methods currently lag in efficiency compared to traditional synthesis.

Comparative Analysis of Methods

Method Catalyst Yield (%) Time (h) Cost Scalability
Catalytic Cyclization Piperidine 65–78 4–6 Low High
Multi-Component Reaction SBA-Pr-SO3H 85–93 2–4 Moderate Moderate
Pd-Catalyzed Coupling PdCl2(PPh3)2/CuI 68–82 8–12 High Low
Hydrogenation Sn/HCl 65–70 3–5 Low Moderate
Enzymatic CAL-B 60–72 24–48 High Low

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, hexadecyltrimethylammonium bromide, and KF-Al2O3. Reaction conditions often involve refluxing in solvents like BuOH or using microwave irradiation .

Major Products

The major products formed from these reactions include various substituted pyrano[3,2-c]pyridine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the role of pyrano derivatives as potential anticancer agents. For instance, derivatives of pyrano[2,3-d]pyrimidine have been synthesized and evaluated for their inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms in cancer cells. Inhibitors of PARP-1 can enhance the effectiveness of DNA-damaging agents used in chemotherapy by preventing cancer cells from repairing themselves, thereby promoting cell death. In one study, certain derivatives exhibited IC50 values as low as 3.61 nM against cancer cell lines MCF-7 and HCT116, demonstrating potent anticancer properties .

2. Anti-inflammatory Potential

The compound also shows promise as an anti-inflammatory agent. Research has focused on the synthesis of novel pyrimidine derivatives that exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. A related compound demonstrated selective COX-2 inhibition with an IC50 value of 9.2 μmol/L, indicating its potential utility in developing anti-inflammatory drugs . The incorporation of the pyrano structure into drug design may enhance the efficacy and selectivity of these compounds.

Structure-Activity Relationship Studies

Understanding how structural modifications influence biological activity is crucial for optimizing drug design. The synthesis of various derivatives allows researchers to explore different substituents on the pyrano core to identify which modifications lead to increased potency or selectivity against target enzymes or cancer cell lines.

Data Tables

Compound Target Activity IC50 Value (nM/μmol/L) Notes
Pyrano[2,3-d]pyrimidine derivative S2PARP-1 Inhibition4.06 nMPotent inhibitor against MCF-7
Pyrano[2,3-d]pyrimidine derivative S7PARP-1 Inhibition3.61 nMEffective against HCT116
Pyrimidine derivative 3fCOX-2 Inhibition9.2 μmol/LSelective COX-2 inhibitor

Case Studies

Case Study 1: Synthesis and Evaluation of Pyrano Derivatives

A series of pyrano derivatives were synthesized through various chemical reactions involving starting materials like phenyl isothiocyanate and acetic anhydride. These compounds were then evaluated for their biological activities through both in vitro assays and molecular docking studies to assess their binding affinity to target enzymes such as PARP-1 and COX-2. The results indicated several compounds with promising anticancer and anti-inflammatory activities, paving the way for further development into therapeutic agents .

Case Study 2: Structure Optimization for Enhanced Activity

In another study focusing on structure optimization, researchers modified the substituents on the pyrano ring to improve the selectivity and potency against COX enzymes. This led to the identification of specific functional groups that significantly enhanced the anti-inflammatory activity while minimizing side effects associated with non-selective COX inhibitors .

Mechanism of Action

The mechanism of action of 2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antitumor activities .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The table below highlights key structural and functional differences between the target compound and related pyrano-fused heterocycles:

Compound Name Core Structure Substituents Synthesis Method Biological Activity Key Findings
Target Compound: 2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl- Pyrano[3,2-c]pyridine Methyl (C4), dione (C2, C5) Not explicitly stated; likely via multi-component reactions or chlorination Presumed antimicrobial/antituberculosis (based on analogs) Structural simplicity may enhance solubility vs. quinoline derivatives
4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones Pyrano[3,2-c]quinoline Aryl (C4), methyl (C6) L-proline-catalyzed three-component reaction Not specified Quinoline fusion increases aromaticity, potentially improving binding to biological targets
4H-Pyrano[2,3-c]pyrazoles Pyrano[2,3-c]pyrazole Variable (e.g., aryl, alkyl at C3/C4) Cyclocondensation or microwave-assisted methods Anticancer, antifungal Pyrazole ring introduces nitrogen-rich pharmacophore, enhancing hydrogen bonding
2-N2-arylimino-5-hydroxy-methyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamide Pyrano[2,3-c]pyridine Hydroxymethyl (C5), methyl (C8), carboxamide (C3) Nucleophilic substitution of carboxaldehyde intermediates Anti-Yersinia enterocolitica (MIC: 25.0 µg/ml) Carboxamide groups critical for bacteriostatic activity
4-Hydroxy-6-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde Pyrano[3,2-c]quinoline Carboxaldehyde (C3), methyl (C6) Vilsmeier-Haack formylation Antimicrobial (derivatives tested) Carboxaldehyde enables further functionalization (e.g., oxadiazole/thiadiazole hybrids)

Physicochemical Properties

  • Solubility: The pyridine core in the target compound may offer better aqueous solubility than quinoline-based systems due to reduced aromaticity .

Biological Activity

2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl- (CAS Number: 1580538-07-3) is a heterocyclic organic compound notable for its unique pyrano-pyridine structure. With the molecular formula C9H9NO3, this compound has garnered attention for its potential biological activities, including antitumor and neuroprotective effects. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound features a fused ring system comprising both pyridine and pyran rings, which contributes to its reactivity and interaction with biological targets. The presence of a methyl group at the 4-position of the pyridine ring enhances its chemical properties and biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of 2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione exhibit significant antitumor properties. For instance, certain synthesized analogues demonstrated strong inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 1: Antitumor Activity of Pyrano[3,2-c]pyridine Derivatives

CompoundIC50 (μM)Cell Line
S24.06MCF-7
S73.61HCT116
Olaparib5.77MCF-7

These findings suggest that modifications to the pyrano-pyridine structure can enhance cytotoxicity against cancer cells .

Neuroprotective Effects

The compound has also been examined for its neuroprotective properties. In a study involving thiosemicarbazide-induced seizures in animal models, certain derivatives increased the latency of seizures significantly compared to controls. For example, compounds with methyl substitutions in the pyridine ring showed promising anxiolytic effects.

Table 2: Neuroprotective Activity in Seizure Models

CompoundLatency Increase (seconds)
7a+4.37
7m+3.75
Diazepam+1.00

This suggests that structural modifications can lead to enhanced neuroprotective effects .

The mechanisms underlying the biological activity of 2H-Pyrano[3,2-c]pyridine derivatives are still being elucidated. Molecular docking studies indicate that these compounds may interact with various biological targets, including poly(ADP-ribose) polymerase (PARP) enzymes involved in DNA repair processes. Inhibitors targeting PARP-1 have been shown to enhance the efficacy of chemotherapeutic agents by disrupting cancer cell DNA repair mechanisms .

Case Studies

  • Study on PARP Inhibition : A series of pyrano-pyridine derivatives were synthesized and evaluated for their PARP-1 inhibitory activity. Compounds S2 and S7 emerged as potent inhibitors with IC50 values significantly lower than that of Olaparib, suggesting their potential as therapeutic agents in cancer treatment .
  • Neurotropic Activity Evaluation : Another study assessed the neurotropic activity of pyrano-pyridine hybrids linked to triazole units. The results indicated that these compounds could serve as dual-target molecules for serotonin transporters and receptors, further supporting their potential in treating neurological disorders .

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